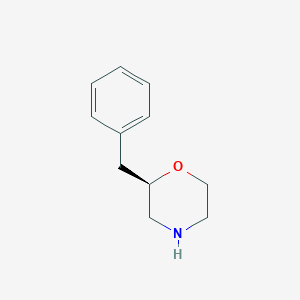

(R)-2-benzylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439192 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-51-9 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of (R)-2-benzylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of the chiral morpholine derivative, (R)-2-benzylmorpholine. This compound is of significant interest in medicinal chemistry, notably for its activity as an appetite suppressant. This document details synthetic methodologies, including a classical resolution approach and a modern asymmetric catalytic method, complete with experimental protocols. Furthermore, it summarizes the key analytical data for the structural elucidation of this molecule and explores its pharmacological mechanism of action.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. This guide will focus on two prominent methods: the synthesis of a racemic mixture followed by chiral resolution, and a direct enantioselective synthesis via asymmetric hydrogenation.

Racemic Synthesis from Allylbenzene and Subsequent Resolution

A classical and robust method to obtain this compound involves the initial synthesis of the racemic compound, which is then resolved into its constituent enantiomers.

Synthetic Workflow: Racemic Synthesis and Resolution

An In-Depth Technical Guide to (R)-2-benzylmorpholine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-2-benzylmorpholine, a chiral heterocyclic compound, has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key component in various biologically active molecules, demonstrating its potential as a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and pharmacological applications of this compound, offering insights for its use in research and drug discovery.

Physicochemical Properties of this compound

This compound is a chiral secondary amine featuring a morpholine ring substituted with a benzyl group at the C2 position. This seemingly simple structure imparts a unique combination of properties that make it an attractive scaffold for medicinal chemists.

General and Spectroscopic Data

This compound typically presents as a light yellow oil under standard conditions[1]. However, it is worth noting that some suppliers have also listed it as a solid, indicating that its physical state may vary depending on purity and ambient conditions. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-benzylmorpholine | [2] |

| CAS Number | 131887-51-9 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [3] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 284.107 °C at 760 mmHg | |

| Refractive Index | 1.524 |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The ¹H NMR spectrum provides characteristic signals for the protons of the benzyl and morpholine moieties.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectrum of this compound:

A representative ¹H NMR spectrum of this compound is available through chemical database resources such as ChemicalBook[4]. The spectrum is expected to show distinct peaks corresponding to the aromatic protons of the benzyl group, the benzylic protons, and the protons of the morpholine ring. The chirality at the C2 position will influence the multiplicity and chemical shifts of the adjacent protons.

Synthesis of this compound: A Stereoselective Approach

The synthesis of enantiomerically pure this compound is a key step in harnessing its potential for chiral drug development. A notable method involves the synthesis of the racemic 2-benzylmorpholine followed by resolution of the enantiomers.

A seminal paper by Brown et al. (1990) describes the synthesis of 2-benzylmorpholine starting from allylbenzene[5]. This approach highlights a practical route to the racemic compound, which can then be separated into its constituent enantiomers. The appetite-suppressant activity was found to reside in the (+)-enantiomer, which corresponds to the (R)-configuration[5].

The synthesis of chiral morpholine derivatives is an active area of research, with various strategies being developed to achieve high enantioselectivity. These methods often employ chiral starting materials or catalysts to control the stereochemistry of the final product.

Conceptual Workflow for the Synthesis and Resolution of 2-benzylmorpholine:

Figure 1. A simplified workflow illustrating the synthesis of racemic 2-benzylmorpholine from allylbenzene and its subsequent resolution to yield the desired (R)-enantiomer.

Applications in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can favorably influence a molecule's physicochemical properties, such as solubility and metabolic stability. This compound, as a chiral building block, offers the potential to introduce specific stereochemical features that are often critical for potent and selective interactions with biological targets.

Appetite Suppressants

The most well-documented pharmacological application of this compound is as an appetite suppressant[5]. In a study by Brown et al. (1990), the racemate of 2-benzylmorpholine demonstrated an oral ED₅₀ of 3 and 5.5 mg/kg at 1 and 2 hours, respectively, for appetite suppression in dogs[5]. Notably, this study established that the anorectic activity resides in the (+)-enantiomer, which is the (R)-isomer[5]. This highlights the importance of stereochemistry for its biological activity and underscores the value of enantioselective synthesis.

Central Nervous System (CNS) Active Agents

The structural similarity of 2-benzylmorpholine to phenmetrazine, a stimulant and anorectic drug, suggests its potential for development as a CNS active agent. The morpholine ring is a common feature in many CNS-acting drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.

Chiral Intermediate for Novel Therapeutics

Beyond its intrinsic biological activity, this compound serves as a valuable chiral intermediate for the synthesis of more complex molecules. The secondary amine of the morpholine ring provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. This makes it a key starting material for the development of new chemical entities targeting a variety of diseases. The use of such chiral building blocks is crucial in modern drug discovery to ensure the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and safety profiles[1].

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[3]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chiral molecule with significant potential in drug discovery and development. Its well-defined chemical and physical properties, coupled with established (though not fully detailed in the public domain) synthetic routes, make it an accessible and valuable building block. Its demonstrated appetite-suppressant activity, along with the broader pharmacological potential of the morpholine scaffold, positions this compound as a promising starting point for the design and synthesis of novel therapeutic agents. Further research into its detailed synthesis, characterization, and exploration of its utility in various therapeutic areas is warranted.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(131887-51-9) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Benzylmorpholine: A Technical Overview of its Presumed Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-2-benzylmorpholine is a chiral molecule belonging to the morpholine class of compounds. Early studies identified the (+)-enantiomer of 2-benzylmorpholine as the active isomer responsible for its appetite-suppressing effects, with an ED50 of 3 and 5.5 mg/kg in dogs at 1 and 2 hours post-oral administration, respectively.[1][2] Notably, these effects were observed in the absence of the stimulant properties often associated with other anorectics.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The benzyl substitution pattern is also common in compounds targeting the central nervous system.

Given its structural relationship to the norepinephrine-dopamine releasing agent phenmetrazine and the selective norepinephrine reuptake inhibitor (NRI) reboxetine, it is hypothesized that this compound's primary mechanism of action involves interaction with the norepinephrine transporter (NET) and possibly the dopamine transporter (DAT).

Putative Mechanism of Action

The primary hypothesis is that this compound functions as a monoamine transporter inhibitor, with a likely preference for the norepinephrine transporter. By binding to NET, it would block the reuptake of norepinephrine from the synaptic cleft, leading to increased noradrenergic signaling. This enhanced signaling in key brain regions, such as the hypothalamus, is a known mechanism for appetite suppression.[3] A secondary interaction with the dopamine transporter, inhibiting dopamine reuptake, may also contribute to its pharmacological profile.

Signaling Pathways

Inhibition of norepinephrine and dopamine reuptake by this compound would lead to a cascade of downstream signaling events. The elevated synaptic concentrations of these neurotransmitters would result in prolonged activation of their respective G protein-coupled receptors (GPCRs) on postsynaptic neurons.

-

Noradrenergic Signaling: Increased norepinephrine would activate α- and β-adrenergic receptors, leading to the modulation of second messenger systems like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately influencing neuronal excitability and gene expression.

-

Dopaminergic Signaling: Enhanced dopamine levels would activate D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors, modulating adenylyl cyclase activity and cAMP production, thereby affecting neuronal function and behavior.

Quantitative Data (Comparative Analysis)

Direct binding affinity (Ki) and functional inhibition (IC50) data for this compound are not available in the reviewed literature. To provide context, the following tables summarize this data for structurally related and functionally relevant compounds.

Table 1: Binding Affinity (Ki, nM) at Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| (S,S)-Reboxetine | ~3.6 | >10,000 | >10,000 |

| Phenmetrazine | 29-50 (EC50 for release) | 70-131 (EC50 for release) | >7,765 (EC50 for release) |

| Nisoxetine | ~1-5 | ~200-500 | ~100-300 |

| Desipramine | ~1-4 | ~200-400 | ~20-60 |

Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake

| Compound | Norepinephrine Reuptake | Dopamine Reuptake | Serotonin Reuptake |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| (S,S)-Reboxetine | 3.6 | >1000 | >1000 |

| Cocaine | ~250 | ~500 | ~300 |

| Fluoxetine | ~200 | ~2000 | ~10 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for NET, DAT, and SERT.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human monoamine transporters.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human NET, DAT, or SERT.

-

Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

-

Non-specific binding control: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration close to its Kd, and either vehicle, a competing non-labeled ligand for non-specific binding, or a concentration of this compound.

-

Add cell membranes to initiate the binding reaction.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

-

References

Spectroscopic data for (R)-2-benzylmorpholine (NMR, IR, Mass Spec)

An In-Depth Technical Guide

Spectroscopic Data for (R)-2-benzylmorpholine

Introduction

This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position. As an isomer of the stimulant phenmetrazine, its synthesis and characterization are of significant interest in medicinal chemistry and drug development, particularly for its potential as a non-stimulant appetite suppressant.[1] Accurate structural elucidation and purity assessment are critical for any downstream application, making a thorough understanding of its spectroscopic profile essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme for the this compound structure is used throughout this guide.

Caption: Molecular structure and numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence of the benzyl and morpholine moieties and their connectivity.

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on typical chemical shifts for N-substituted morpholines and benzyl groups, using CDCl₃ as the solvent.[2] Actual experimental values may vary slightly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale & Notes |

| Aromatic-H | 7.20 - 7.40, m, 5H | Phenyl group protons. The multiplet arises from overlapping ortho, meta, and para signals. | |

| Aromatic-C | 138 (ipso), 129 (ortho), 128 (meta), 126 (para) | Characteristic shifts for a monosubstituted benzene ring. The ipso-carbon is deshielded. | |

| C7-H₂ | 2.85 - 3.05, m, 2H | ~40 | Benzylic protons, diastereotopic due to the adjacent chiral center (C2), expected to appear as a complex multiplet. |

| C2-H | ~3.90, m, 1H | ~78 | Methine proton at the chiral center, adjacent to both the oxygen and benzyl group. |

| O-CH₂ (C6) | 3.60 - 3.80, m, 2H | ~67 | Morpholine protons adjacent to the oxygen atom.[3][4] |

| N-CH₂ (C3, C5) | 2.60 - 2.90, m, 4H | ~46 (C5), ~52 (C3) | Morpholine protons adjacent to the nitrogen atom.[3][4] |

| N-H | 1.50 - 2.50, br s, 1H | Amine proton signal is typically broad and its shift is concentration-dependent. May exchange with D₂O. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of this compound is expected to show characteristic peaks for the N-H bond, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the morpholine ring.

Table 2: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3400 | N-H Stretch | Secondary Amine | Medium, Broad |

| 3000 - 3100 | C-H Stretch | Aromatic (sp²) | Medium |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) | Strong[5] |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1115 - 1125 | C-O-C Stretch | Ether (asymmetric) | Strong |

| 900 - 690 | C-H Bend | Aromatic (out-of-plane) | Strong |

Interpretation: The most prominent peaks will be the strong C-H aliphatic stretches below 3000 cm⁻¹ and the very strong C-O-C ether stretch around 1120 cm⁻¹.[6] A broad peak around 3350 cm⁻¹ is a key indicator of the N-H group. The presence of the benzene ring is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic "fingerprint" region peaks.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an IR spectrum to identify the key functional groups.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction and converts the interferogram into a transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable structural information that can confirm the connectivity of atoms.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 g/mol .[8][9]

Table 3: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

| 177 | [M]⁺ | [C₁₁H₁₅NO]⁺ | Molecular Ion. Its presence confirms the molecular weight. |

| 176 | [M-H]⁺ | [C₁₁H₁₄NO]⁺ | Loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion. A very common and stable fragment for benzyl-containing compounds, often the base peak. |

| 86 | [C₅H₁₂N]⁺ | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of the benzyl radical. The positive charge is retained on the nitrogen-containing fragment. |

Fragmentation Pathway and Rationale

Upon electron impact, the molecular ion [M]⁺ is formed. The most favorable fragmentation pathways involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and the formation of stable carbocations.[10][11]

-

Benzylic Cleavage: The C2-C7 bond is weak and readily cleaves to form the highly stable tropylium cation at m/z 91 . This is often the most abundant ion (the base peak) in the spectrum of benzylic compounds.

-

Alpha-Cleavage at Nitrogen: Cleavage of the C2-benzyl bond can also result in the charge being retained by the morpholine fragment, leading to an ion at m/z 86 . This is a characteristic fragmentation for amines.[10]

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution in split mode.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

References

- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Benzylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

(R)-2-benzylmorpholine CAS number and supplier information

CAS Number: 131887-51-9

This technical guide provides an in-depth overview of (R)-2-benzylmorpholine, a chiral morpholine derivative of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, supplier information, synthesis methodologies, and known biological activities.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₅NO. It presents as a colorless to yellow liquid and is utilized as a building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to yellow liquid |

| Storage | Store at 0-8 °C |

Supplier Information

A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 98%. The following table summarizes information from several suppliers. Prices and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities |

| Advanced ChemBlocks [1] | 95% | 100 mg, 250 mg, 1 g |

| Fluorochem | >98% | 250 mg, 1 g, 5 g |

| BLD Pharmatech | 95% | Inquire |

| Cenmed | ≥95% | 250 mg |

| Hangzhou Molcore Biopharmatech [2] | 97% | Inquire |

Synthesis Protocols

Two primary synthetic routes for 2-benzylmorpholine have been described in the literature, starting from either L-phenylalaninol or allylbenzene.

Synthesis from L-Phenylalaninol

An efficient synthesis of this compound can be achieved starting from L-phenylalaninol. This method involves a stereospecific rearrangement of the β-amino alcohol catalyzed by trifluoroacetic anhydride ((CF₃CO)₂O).

Experimental Workflow: Synthesis from L-Phenylalaninol

Caption: Synthesis of this compound from L-phenylalaninol.

Synthesis from Allylbenzene

A synthesis route starting from allylbenzene has also been reported. This method involves the epoxidation of allylbenzene, followed by reaction with a suitable amine source and subsequent cyclization to form the morpholine ring. The racemic 2-benzylmorpholine is then resolved to obtain the (R)-enantiomer.[3][4][5]

Experimental Workflow: Synthesis from Allylbenzene

Caption: Synthesis and resolution of this compound from allylbenzene.

Biological Activity and Signaling Pathways

This compound has been investigated as an appetite suppressant.[3][4][5] Its mechanism of action is believed to be similar to that of other sympathomimetic amines, which involves the stimulation of the central nervous system to reduce appetite.

The primary molecular targets for this class of compounds are neurotransmitter transporters in the brain, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] By inhibiting the reuptake of norepinephrine and dopamine in the hypothalamus, this compound can increase the synaptic concentrations of these neurotransmitters, leading to a sensation of satiety and reduced food intake.[7]

While a specific signaling pathway for this compound has not been detailed, the proposed mechanism aligns with the known pharmacology of norepinephrine and dopamine reuptake inhibitors. The related compound, reboxetine, which also contains a morpholine core, is a known norepinephrine reuptake inhibitor.[8][9]

Proposed Mechanism of Action

Caption: Proposed mechanism of appetite suppression by this compound.

References

- 1. This compound 95% | CAS: 131887-51-9 | AChemBlock [try.achemblock.com]

- 2. US8575321B2 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]

- 3. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. deepdyve.com [deepdyve.com]

- 6. Neurotransmitter transporters and their impact on the development of psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (R)-2-benzylmorpholine: A Literature Review

(R)-2-benzylmorpholine is a chiral organic molecule that has garnered interest in medicinal chemistry. This technical guide provides a comprehensive review of the key literature surrounding its discovery, focusing on the seminal synthetic routes and the methods used to obtain the enantiomerically pure (R)-isomer. The information is presented to aid researchers, scientists, and drug development professionals in understanding the chemical history and experimental procedures associated with this compound.

Early Synthesis and Resolution of Racemic 2-Benzylmorpholine

The first notable report on the synthesis of 2-benzylmorpholine appears in a 1990 publication by Brown et al. in the Journal of Pharmacy and Pharmacology. This paper details the synthesis of the racemic compound and its subsequent resolution to isolate the individual enantiomers. The work was driven by the investigation of 2-benzylmorpholine as a novel appetite suppressant.[1]

The synthetic pathway commences with the epoxidation of allylbenzene to yield 2-benzyloxirane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate, followed by cyclization under basic conditions to form the morpholine ring. The overall process provides racemic 2-benzylmorpholine.

Experimental Protocols

Synthesis of 2-Benzyloxirane from Allylbenzene:

The initial step involves the epoxidation of allylbenzene. While the 1990 paper does not provide exhaustive details, a common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.

Synthesis of 2-Aminoethyl Hydrogen Sulfate:

This reagent is typically prepared by the reaction of ethanolamine with concentrated sulfuric acid.[2] The reaction is exothermic and requires careful temperature control.

Synthesis of Racemic 2-Benzylmorpholine:

The final step is the reaction of 2-benzyloxirane with 2-aminoethyl hydrogen sulfate, followed by treatment with a base (e.g., sodium hydroxide) to induce cyclization and form the 2-benzylmorpholine ring.

Resolution of Racemic 2-Benzylmorpholine:

Brown et al. reported the resolution of the racemic mixture using a chiral resolving agent, specifically dibenzoyltartaric acid.[1] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. By using (-)-dibenzoyltartaric acid, the (+)-2-benzylmorpholine diastereomeric salt can be preferentially crystallized. Conversely, using (+)-dibenzoyltartaric acid allows for the isolation of the (-)-2-benzylmorpholine salt. The pure enantiomers are then liberated from their respective salts by treatment with a base.

Quantitative Data from the 1990 Study

| Parameter | Value | Reference |

| ED50 (Appetite Suppression in Dogs) | 3.0 mg/kg (1h), 5.5 mg/kg (2h) | [1] |

| Appetite Suppression Activity | Resides in the (+)-enantiomer | [1] |

Enantioselective Synthesis of this compound

While classical resolution provides access to the individual enantiomers, more recent research has focused on developing enantioselective synthetic routes that directly yield the desired stereoisomer. A notable example is the synthesis of this compound starting from the readily available chiral precursor, L-phenylalaninol. This approach avoids the need for resolving a racemic mixture, often leading to higher overall efficiency.

Logical Workflow for the Synthesis of Racemic 2-Benzylmorpholine and its Resolution

Caption: Synthesis of racemic 2-benzylmorpholine and subsequent resolution.

Summary of Synthetic Approaches

The discovery and development of synthetic routes to this compound have progressed from classical resolution of a racemate to more modern enantioselective methods. The initial work by Brown et al. in 1990 was pivotal in identifying the compound's potential pharmacological activity and providing a viable, albeit non-stereoselective, synthetic pathway. Subsequent research has built upon this foundation, offering more direct and efficient access to the enantiomerically pure (R)-isomer, which is crucial for the development of stereochemically defined therapeutic agents. This evolution in synthetic strategy highlights the ongoing importance of chiral synthesis in drug discovery and development.

References

Early Studies and Development of 2-Benzylmorpholine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational studies and early development of 2-benzylmorpholine isomers. As a structural analog of phenmetrazine, 2-benzylmorpholine has been a subject of interest for its pharmacological properties, particularly as a non-stimulant appetite suppressant. This document details the synthesis, resolution, and pharmacological evaluation of its isomers, presenting key quantitative data, experimental methodologies, and visual representations of the relevant chemical and logical pathways.

Core Findings

Early research into 2-benzylmorpholine, primarily conducted in the late 1980s and early 1990s, established its potential as an anorectic agent. The racemic mixture of 2-benzylmorpholine demonstrated effective appetite suppression in preclinical animal models.[1][2] Subsequent stereoselective studies were crucial in identifying the specific enantiomer responsible for this activity.

The key findings from these early investigations are:

-

Synthesis and Resolution: Racemic 2-benzylmorpholine was successfully synthesized from allylbenzene.[1][2] The individual (+)- and (-)-enantiomers were isolated through chemical resolution, a critical step for evaluating their distinct pharmacological profiles.[1][2]

-

Pharmacological Activity: The appetite-suppressant activity was found to reside exclusively in the (+)-enantiomer of 2-benzylmorpholine.[1][2] The racemate showed a dose-dependent effect on appetite suppression.[1][2]

-

Stimulant Properties: Importantly, unlike its structural relative phenmetrazine, 2-benzylmorpholine did not exhibit stimulant activity in animal models, even at high doses.[1][2] This separation of anorectic and stimulant effects was a significant finding in the development of safer appetite suppressants.

-

Tolerance: Studies on chronic oral dosing of the racemate indicated a decline in the appetite-suppressant effect over time, suggesting the development of tolerance.[1]

Data Presentation

The quantitative data from the early pharmacological studies of 2-benzylmorpholine are summarized in the table below for clear comparison.

| Compound | Animal Model | Dosing Route | ED50 (Appetite Suppression) | Notes |

| (±)-2-Benzylmorpholine | Dog | Oral | 3.0 mg/kg (at 1 hour) | No stimulant activity observed up to 200 mg/kg.[1][2] |

| 5.5 mg/kg (at 2 hours) | Appetite suppressant effect declined with chronic dosing.[1] | |||

| (+)-2-Benzylmorpholine | Dog | Oral | Active | The appetite suppression activity resides in this enantiomer.[1][2] |

| (-)-2-Benzylmorpholine | Dog | Oral | Inactive | This enantiomer did not show appetite suppressant activity.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of 2-benzylmorpholine. These protocols are constructed based on the available scientific literature from that period.

Synthesis of (±)-2-Benzylmorpholine from Allylbenzene

This synthesis involves a two-step process starting from allylbenzene.

Step 1: Epoxidation of Allylbenzene

-

Method A: Using m-Chloroperbenzoic Acid (m-CPBA)

-

Allylbenzene is dissolved in a suitable inert solvent such as dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise to the cooled allylbenzene solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-benzyloxirane.

-

-

Method B: Via Bromohydrin Formation

-

Allylbenzene is dissolved in a mixture of dimethyl sulfoxide and water.

-

N-Bromosuccinimide (NBS) is added portion-wise to the solution, and the mixture is stirred at room temperature for 4-6 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude bromohydrin.

-

The crude bromohydrin is dissolved in methanol, and a solution of sodium hydroxide in water is added.

-

The mixture is stirred at room temperature for 2-3 hours to effect ring closure.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield 2-benzyloxirane.

-

Step 2: Aminolysis of 2-Benzyloxirane

-

2-Benzyloxirane is added to a solution of ethanolamine-O-sulfate in methanol.

-

A concentrated aqueous solution of sodium hydroxide is added, and the mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

-

After cooling, the reaction mixture is made strongly basic by the addition of sodium hydroxide pellets.

-

The mixture is extracted with a suitable organic solvent like toluene.

-

The organic extract is washed with water, dried, and concentrated under reduced pressure to yield crude (±)-2-benzylmorpholine.

-

The crude product is purified by distillation under reduced pressure.

Chiral Resolution of (±)-2-Benzylmorpholine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

-

(±)-2-Benzylmorpholine is dissolved in a suitable solvent, such as methanol or ethanol.

-

A solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent is added to the solution of the racemic amine.

-

The mixture is allowed to stand at room temperature or is cooled to induce crystallization of one of the diastereomeric salts.

-

The crystalline salt is collected by filtration and washed with a small amount of cold solvent. This salt will be enriched in one of the enantiomers.

-

The resolved enantiomer is liberated from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction with an organic solvent.

-

The mother liquor, which is enriched in the other enantiomer, is treated similarly with a base to recover the second enantiomer.

-

The enantiomeric purity of the resolved isomers can be determined by polarimetry or chiral chromatography.

Appetite Suppression Assay in Dogs

This protocol outlines the in vivo evaluation of the anorectic effects of 2-benzylmorpholine isomers.

-

Animals: Adult beagle dogs of either sex are used. The animals are housed individually and maintained on a regular light-dark cycle.

-

Acclimatization and Diet: The dogs are acclimatized to a daily feeding schedule, typically receiving a standard palatable meal (e.g., canned dog food) for a fixed period (e.g., 4 hours) each day. Water is available ad libitum.

-

Dosing: The test compounds (racemate or individual isomers) are administered orally, typically as a solution or suspension in a suitable vehicle (e.g., water or 0.5% methylcellulose), at various doses. Control animals receive the vehicle only. Dosing is performed a set time before the presentation of the food (e.g., 1 or 2 hours).

-

Measurement of Food Intake: The amount of food consumed by each dog is measured at specific time points (e.g., 1, 2, and 4 hours) after the food is presented.

-

Data Analysis: The food intake of the treated groups is compared to that of the control group. The dose that causes a 50% reduction in food intake compared to the control group is determined as the ED50. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.

-

Observation for Stimulant Activity: Throughout the study, the animals are observed for any signs of central nervous system stimulation, such as increased locomotor activity, restlessness, or stereotyped behaviors.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the early study of 2-benzylmorpholine isomers.

References

Target Deconvolution of (R)-2-benzylmorpholine: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Identification of the Biological Targets for (R)-2-benzylmorpholine.

Introduction

This compound is a chiral small molecule with known biological activity as an appetite suppressant. The therapeutic efficacy of a compound is intrinsically linked to its molecular targets. Identifying these targets is a critical step in drug discovery and development, providing a deeper understanding of the mechanism of action, potential side effects, and opportunities for optimization. This technical guide provides a comprehensive overview of the hypothesized biological targets of this compound based on its structural analogs and details robust experimental protocols for the definitive identification of its protein binding partners.

While direct experimental evidence for the specific molecular targets of this compound is not extensively documented in publicly available literature, its structural similarity to the psychostimulant phenmetrazine and the norepinephrine reuptake inhibitor reboxetine provides a strong basis for hypothesizing its primary targets. The appetite-suppressing activity of 2-benzylmorpholine has been shown to reside in its (+)-enantiomer, which is presumed to be the (R)-configuration.

Hypothesized Biological Targets and Signaling Pathway

Based on the pharmacological profiles of its structural analogs, the primary biological targets of this compound are likely the norepinephrine transporter (NET) and the dopamine transporter (DAT) . Phenmetrazine is known to act as a releasing agent for both norepinephrine and dopamine.[1][2] Reboxetine is a selective norepinephrine reuptake inhibitor, binding with high affinity to NET.[3][4][5][6][7][8]

Inhibition of NET and DAT by this compound would lead to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft. This enhanced monoaminergic neurotransmission in key brain regions, such as the hypothalamus, is a well-established mechanism for appetite suppression.[9][10]

Hypothesized Signaling Pathway for this compound

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for the hypothesized interactions, the following tables summarize the binding affinities of phenmetrazine and reboxetine for the monoamine transporters.

Table 1: Binding Affinities of Phenmetrazine for Monoamine Transporters

| Compound | Transporter | Assay Type | Species | Affinity (IC50/Ki, nM) |

| Phenmetrazine | NET | Uptake Inhibition | Rat | IC50: low µM range[11] |

| Phenmetrazine | DAT | Uptake Inhibition | Rat | IC50: low µM range[11] |

| Phenmetrazine | SERT | Uptake Inhibition | Rat | IC50: >10,000[2] |

Table 2: Binding Affinities of Reboxetine for Monoamine Transporters

| Compound | Transporter | Assay Type | Species | Affinity (IC50/Ki, nM) |

| Reboxetine | NET | Uptake Inhibition | Human | Ki > 1,000[3][8] |

| Reboxetine | DAT | Uptake Inhibition | Human | IC50: 89,000[2] |

| Reboxetine | SERT | Uptake Inhibition | Human | IC50: 6,900[2] |

| (S,S)-Reboxetine | NET | Binding Affinity | Human | -47.67 kcal/mol (ΔGMM/GBSA)[12] |

| (R,R)-Reboxetine | NET | Binding Affinity | Human | 130-fold lower affinity than (S,S)[12] |

Experimental Protocols for Target Identification

To definitively identify the protein targets of this compound, several robust and widely used experimental approaches can be employed. These methods can be broadly categorized as affinity-based and label-free techniques.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical biochemical technique involves immobilizing the small molecule of interest (the "bait") on a solid support to capture its binding partners (the "prey") from a complex biological sample, such as a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry

Caption: Workflow for target identification using AC-MS.

Detailed Methodology for AC-MS:

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm terminating in a reactive functional group (e.g., carboxylic acid, amine, or alkyne for click chemistry). The linker should be of sufficient length to minimize steric hindrance.

-

Immobilization: Covalently couple the derivatized this compound to an activated solid support (e.g., NHS-activated agarose beads).

-

Preparation of Cell Lysate: Prepare a protein lysate from a relevant cell line or tissue (e.g., neuronal cells expressing high levels of monoamine transporters).

-

Affinity Purification: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.[5]

-

Washing: Thoroughly wash the solid support with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the support. This can be achieved by:

-

Competitive elution: Using a high concentration of free this compound.

-

Denaturing elution: Using a buffer containing SDS or urea.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest.

-

Digest the proteins into peptides (e.g., with trypsin).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the proteins.[13]

-

Photoaffinity Labeling (PAL)

PAL utilizes a modified version of the small molecule containing a photoreactive group. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks to nearby molecules, thus permanently tagging the binding partners.

Experimental Workflow for Photoaffinity Labeling

Caption: Workflow for target identification using PAL.

Detailed Methodology for PAL:

-

Probe Design and Synthesis: Synthesize a photoaffinity probe of this compound incorporating a photoreactive moiety (e.g., benzophenone, aryl azide, or diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[14]

-

Cellular Labeling: Incubate the photoaffinity probe with live cells or a cell lysate. A parallel control experiment with an excess of the unmodified this compound should be performed to identify specific binding partners through competition.[14]

-

Photocrosslinking: Irradiate the samples with UV light of the appropriate wavelength to induce covalent crosslinking of the probe to its target proteins.[15]

-

Enrichment of Labeled Proteins:

-

If a biotin tag was used, enrich the crosslinked proteins using streptavidin-coated beads.

-

If a click chemistry handle was used, perform the click reaction with a reporter tag (e.g., biotin-azide) followed by enrichment.[16]

-

-

Protein Identification: Elute the enriched proteins and identify them by mass spectrometry as described for the AC-MS protocol.[3]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[17][18][19]

Experimental Workflow for Drug Affinity Responsive Target Stability

Caption: Workflow for target identification using DARTS.

Detailed Methodology for DARTS:

-

Cell Lysate Preparation: Prepare a soluble protein lysate from a relevant cell type.

-

Compound Incubation: Divide the lysate into at least two aliquots. Treat one with this compound and the other with a vehicle control (e.g., DMSO).[20]

-

Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for partial digestion of the proteome.[1]

-

Analysis of Protein Protection: Stop the digestion and analyze the protein profiles of the treated and control samples by SDS-PAGE.

-

Identification of Protected Proteins: Identify protein bands that are present or more intense in the this compound-treated sample compared to the control. Excise these bands from the gel.

-

Mass Spectrometry: Identify the protected proteins by mass spectrometry as previously described.

Conclusion

While the precise molecular targets of this compound have yet to be definitively elucidated, its structural relationship to known monoamine reuptake inhibitors and releasing agents strongly implicates the norepinephrine and dopamine transporters as primary candidates. The experimental methodologies detailed in this guide—Affinity Chromatography-Mass Spectrometry, Photoaffinity Labeling, and Drug Affinity Responsive Target Stability—provide robust and complementary approaches for the unambiguous identification of its protein binding partners. Successful target deconvolution will be instrumental in advancing our understanding of the pharmacological effects of this compound and will pave the way for the rational design of more potent and selective therapeutic agents.

References

- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 2. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 10. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics | Semantic Scholar [semanticscholar.org]

- 19. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 20. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

(R)-2-Benzylmorpholine: An In-Depth Technical Guide to its In Vitro Screening and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-benzylmorpholine is a chiral organic molecule belonging to the morpholine class of compounds. Structurally, it is an isomer of the well-known stimulant phenmetrazine. While research on the specific in vitro bioactivity of this compound is limited, its structural similarity to other pharmacologically active agents suggests potential interactions with various molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the known biological activities of its enantiomer, explores its likely molecular targets based on data from structurally related compounds, and details the experimental protocols necessary for its in vitro screening.

Known Bioactivity and Stereochemistry

The appetite-suppressing effects of 2-benzylmorpholine have been documented, with studies indicating that this activity primarily resides in the (+)-enantiomer[1]. While the absolute configuration of the (+)-enantiomer as either (R) or (S) is not explicitly stated in the available literature, for the purpose of this guide, we will proceed under the assumption that the biologically active enantiomer is this compound. It is crucial to confirm this stereochemical relationship in any future research.

Potential Molecular Targets and In Vitro Bioactivity of Analogs

Based on the pharmacology of structurally similar compounds such as phenmetrazine and its analogs, the primary molecular targets for this compound are likely to be the monoamine transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)[2][3]. Additionally, sigma receptors (σ1 and σ2) are known to bind a variety of morpholine-containing ligands[4][5].

The following table summarizes in vitro bioactivity data for compounds structurally related to this compound. This data can serve as a benchmark for designing and interpreting in vitro screening assays for this compound.

| Compound | Target | Assay Type | Value (nM) | Reference |

| Phenmetrazine | NET | Release | EC50: 29-50 | [3] |

| DAT | Release | EC50: 70-131 | [3] | |

| SERT | Release | EC50: >7765 | [3] | |

| (S,S)-Reboxetine | NET | Inhibition | IC50: 3.6 | [6] |

| MENET-1 | NET | Binding | Ki: 1.02 | [7] |

| SERT | Binding | Ki: 93 | [7] | |

| DAT | Binding | Ki: 327 | [7] | |

| PRE-084 (Sigma-1 Agonist) | σ1 Receptor | Binding | Ki: 53.2 | [5] |

| σ2 Receptor | Binding | Ki: >3000 | [5] |

Experimental Protocols for In Vitro Screening

To elucidate the in vitro bioactivity of this compound, a series of radioligand binding and functional assays should be performed. The following are detailed protocols for assessing its affinity and functional activity at the putative molecular targets.

Monoamine Transporter Binding Assays

These assays determine the affinity of this compound for NET, DAT, and SERT.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human monoamine transporters.

Materials:

-

HEK-293 cells stably expressing human NET, DAT, or SERT.

-

Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

-

Non-specific binding competitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

-

This compound test compound.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

-

Binding Assay: In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of the appropriate radioligand (typically at or below its Kd), and a range of concentrations of this compound. To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the corresponding non-specific binding competitor.

-

Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays measure the functional effect of this compound on transporter activity.

Objective: To determine the concentration of this compound that inhibits 50% of monoamine uptake (IC50) by NET, DAT, and SERT.

Materials:

-

HEK-293 cells stably expressing human NET, DAT, or SERT.

-

Uptake buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Radioactive substrates: [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT), [³H]Serotonin (for SERT).

-

This compound test compound.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Plating: Plate the HEK-293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with a range of concentrations of this compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radioactive substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sigma Receptor Binding Assays

These assays determine the affinity of this compound for σ1 and σ2 receptors.

Objective: To determine the Ki of this compound at σ1 and σ2 receptors.

Materials:

-

Guinea pig brain membranes (for high σ1 receptor expression) or rat liver membranes (for high σ2 receptor expression).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligands: --INVALID-LINK---Pentazocine (for σ1), [³H]DTG (for σ2).

-

Non-specific binding competitor: Haloperidol.

-

Masking agent (for σ2 assay): (+)-Pentazocine to block binding of [³H]DTG to σ1 receptors.

-

This compound test compound.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes from the appropriate tissue as described for the monoamine transporter binding assays.

-

σ1 Receptor Binding Assay: Follow the same procedure as the monoamine transporter binding assay, using guinea pig brain membranes, --INVALID-LINK---pentazocine as the radioligand, and haloperidol to define non-specific binding.

-

σ2 Receptor Binding Assay: Use rat liver membranes and [³H]DTG as the radioligand. Include a saturating concentration of (+)-pentazocine in all wells to mask the σ1 receptors. Use haloperidol to determine non-specific binding.

-

Data Analysis: Calculate the Ki values as described for the monoamine transporter binding assays.

Visualizations

Experimental Workflow for In Vitro Screening

Caption: Workflow for the in vitro screening of this compound.

Potential Signaling Pathway of this compound at a Noradrenergic Synapse

Caption: Putative mechanism of action at a noradrenergic synapse.

Conclusion

This compound represents a chiral molecule with potential psychoactive properties, suggested by its structural relationship to phenmetrazine and the observed appetite-suppressant effects of its (+)-enantiomer. A thorough in vitro screening is essential to characterize its pharmacological profile. The detailed experimental protocols provided in this guide for monoamine transporter and sigma receptor assays offer a robust framework for such an investigation. The resulting data will be critical for understanding its mechanism of action and for guiding any future drug development efforts. It is imperative that future studies also definitively establish the absolute stereochemistry of the biologically active enantiomer.

References

- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Early development of sigma-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Novel (R)-2-Benzylmorpholine Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for producing enantiomerically pure (R)-2-benzylmorpholine and its analogs. The chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1][2] This document details key asymmetric and classical synthetic strategies, presenting quantitative data in structured tables, and providing explicit experimental protocols. Visual diagrams generated using Graphviz are included to illustrate synthetic workflows and relationships.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: asymmetric synthesis and classical resolution. Asymmetric synthesis aims to directly produce the desired enantiomer, often employing chiral catalysts or auxiliaries. Classical resolution involves the separation of a racemic mixture of enantiomers. A third modern approach, multi-component reactions, offers an efficient route to highly substituted morpholines.

Asymmetric Hydrogenation of Dehydromorpholines

A highly effective method for generating chiral 2-substituted morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This approach utilizes a chiral catalyst, typically a rhodium complex with a bisphosphine ligand, to achieve high yields and excellent enantioselectivities.[3][4] The reaction proceeds via the hydrogenation of the double bond in the dehydromorpholine precursor, with the chiral ligand directing the stereochemical outcome.[3][5] This method is advantageous due to its high efficiency and atom economy.[3]

Copper-Catalyzed Three-Component Synthesis

A versatile one-step approach to highly substituted morpholines involves a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[6][7][8] This method allows for significant molecular diversity by varying the three starting components. While this approach can be used to generate morpholines with multiple chiral centers, it may result in low diastereoselectivity, which can sometimes be addressed through subsequent epimerization.[6]

Synthesis and Classical Resolution

The synthesis of 2-benzylmorpholine can be achieved from starting materials like allylbenzene, followed by resolution of the resulting racemic mixture.[9] This classical approach involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. While this method can be effective, it is often less efficient than asymmetric synthesis, with a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-benzylmorpholine and its analogs using the asymmetric hydrogenation method.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate (1) | Product (2) | Ligand | Solvent | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| 1a (R=Ph) | 2a | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 97 | 92 |

| 1b (R=4-F-Ph) | 2b | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 96 | 92 |

| 1c (R=4-Cl-Ph) | 2c | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 95 | 93 |

| 1d (R=4-Br-Ph) | 2d | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 93 | 93 |

| 1f (R=4-CF3-Ph) | 2f | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 95 | 94 |

| 1l (R=3-MeO-Ph) | 2l | (R,R,R)-SKP | DCM | 30 | 24 | >99 | 92 | 88 |

Data sourced from asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex.[3][5][10]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol is based on the work by Li, et al. for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[3][5][10]

Materials:

-

2-Substituted dehydromorpholine substrate (1)

-

[Rh(cod)2]SbF6

-

(R,R,R)-SKP ligand

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen gas (H2)

-

Autoclave

Procedure:

-

In a glovebox, a dried Schlenk tube is charged with [Rh(cod)2]SbF6 (1.0 mol%) and the chiral ligand (R,R,R)-SKP (1.05 mol%).

-

Anhydrous and degassed DCM (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The 2-substituted dehydromorpholine substrate (0.2 mmol) is added to the catalyst solution.

-

The Schlenk tube is transferred to an autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 30 atm).

-

The reaction is stirred at room temperature for the specified time (e.g., 24 hours).

-

After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted chiral morpholine.

-

The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase.[3][11]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine

This protocol is a general representation of the copper-catalyzed three-component synthesis.[6]

Materials:

-

Amino alcohol

-

Aldehyde

-

Diazomalonate

-

Copper catalyst (e.g., Cu(I) or Cu(II) salt)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

To a reaction vessel, add the amino alcohol (1.0 eq.), aldehyde (1.2 eq.), and diazomalonate (1.1 eq.).

-

Dissolve the components in the chosen solvent.

-

Add the copper catalyst (e.g., 5 mol%) to the mixture.

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the substituted morpholine.

Protocol 3: Synthesis of 2-Benzylmorpholine via Resolution

This protocol outlines a general approach for the synthesis and resolution of 2-benzylmorpholine.[9]

Part A: Synthesis of Racemic 2-Benzylmorpholine

-

The synthesis of racemic 2-benzylmorpholine can be initiated from allylbenzene through a series of steps typically involving epoxidation, aminolysis, and cyclization.

-

The specific reaction conditions and intermediates will vary depending on the chosen synthetic route.

Part B: Resolution of Racemic 2-Benzylmorpholine

-

Dissolve the racemic 2-benzylmorpholine in a suitable solvent (e.g., ethanol).

-

Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

-

Allow the mixture to stand, promoting the crystallization of one of the diastereomeric salts.

-

Isolate the crystals by filtration.

-

Recrystallize the diastereomeric salt to improve purity.

-

Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free base of the desired enantiomer of 2-benzylmorpholine.

-

Extract the enantiomerically enriched product with an organic solvent and purify as needed.

Visual Diagrams

Caption: Comparative overview of synthetic strategies for this compound.

Caption: Experimental workflow for asymmetric hydrogenation.

References

- 1. This compound 95% | CAS: 131887-51-9 | AChemBlock [try.achemblock.com]

- 2. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes: Asymmetric Synthesis Protocols Utilizing (R)-2-Benzylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, proof-of-concept protocols for the use of (R)-2-benzylmorpholine as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for these specific applications are limited, the methodologies presented are based on well-established principles and analogous protocols for widely used chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides. These notes are intended to serve as a starting point for the development of novel stereoselective transformations.

Introduction to this compound as a Chiral Auxiliary

This compound is a readily accessible chiral molecule that possesses key structural features desirable in a chiral auxiliary. The rigid morpholine ring and the sterically demanding benzyl group can effectively shield one face of a prochiral enolate, directing the approach of an electrophile to the opposite face and thereby inducing asymmetry in the newly formed stereocenter. The nitrogen atom of the morpholine ring provides a convenient handle for the attachment of carboxylic acid derivatives, forming a chiral N-acyl morpholine.

Synthesis of this compound: An efficient synthesis of this compound can be achieved from L-phenylalaninol through a stereospecific rearrangement of the corresponding β-amino alcohol, for example, by using a catalytic amount of trifluoroacetic anhydride.[1]

General Workflow for Asymmetric Synthesis

The general strategy for utilizing this compound as a chiral auxiliary follows a well-established three-step sequence:

-

Auxiliary Attachment: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative to form a chiral N-acyl morpholine.

-

Diastereoselective Reaction: The N-acyl morpholine is converted into a prochiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, and the auxiliary can potentially be recovered and recycled.

General workflow for asymmetric synthesis using this compound.

Diastereoselective Alkylation of N-Acyl-(R)-2-benzylmorpholine

This protocol describes the diastereoselective alkylation of an N-acyl derivative of this compound. The formation of a rigid lithium enolate, directed by the chiral auxiliary, is key to achieving high stereoselectivity.

Predicted Performance Data

| Substrate (N-Acyl-(R)-2-benzylmorpholine) | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |